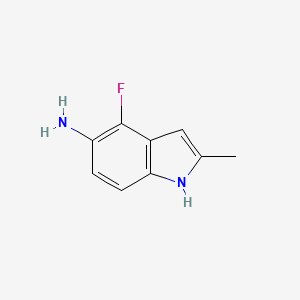
4-Fluoro-2-methyl-1H-indol-5-amine
概要
説明
“4-Fluoro-2-methyl-1H-indol-5-amine” is a chemical compound with the molecular formula C9H9FN2 . It is used as a reagent in the synthesis of dihydropyrroloquinoline derivatives with anticancer activity as an EGFR modulator .
Synthesis Analysis
The synthesis of “4-Fluoro-2-methyl-1H-indol-5-amine” involves the use of chemical reactions such as alkylation, aromatic substitution, and nitration . The first step in the synthesis is the preparation of the starting materials, such as 2-methyl-1H-indole-5-carboxaldehyde and 4-fluoro-2-methyl-1H-indole .Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-methyl-1H-indol-5-amine” is characterized by a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
“4-Fluoro-2-methyl-1H-indol-5-amine” is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .Physical And Chemical Properties Analysis
“4-Fluoro-2-methyl-1H-indol-5-amine” is a solid at room temperature . It has a molecular weight of 164.18 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
-
Pharmaceutical Chemistry
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Indole is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores .
- Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Industrial Applications
-
Biotechnological Production
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
- Certain indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
- Some indole derivatives have demonstrated antimalarial activity, providing a potential avenue for the development of new antimalarial drugs .
- Indole derivatives have shown potential as anticholinesterase agents. These compounds can inhibit the activity of cholinesterase, an enzyme that breaks down neurotransmitters in the brain. This makes them potential candidates for the treatment of neurodegenerative disorders like Alzheimer’s disease .
- Some indole derivatives have demonstrated neuroprotective effects, which could be beneficial in conditions such as Parkinson’s disease and other neurodegenerative disorders .
- Certain indole derivatives have been used in the synthesis of opioid analgesics . These are powerful pain-relieving drugs that work by binding to opioid receptors in the brain.
- Indole derivatives have been used in the synthesis of anti-inflammatory drugs . These drugs work by reducing inflammation in the body, which can help to alleviate symptoms in conditions such as arthritis.
Safety And Hazards
将来の方向性
Indole derivatives, such as “4-Fluoro-2-methyl-1H-indol-5-amine”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSQELJCNPMVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659425 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-1H-indol-5-amine | |
CAS RN |
398487-76-8 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

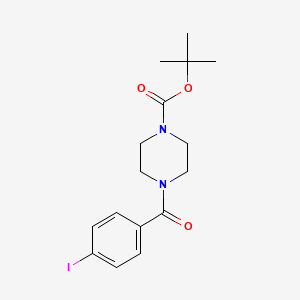
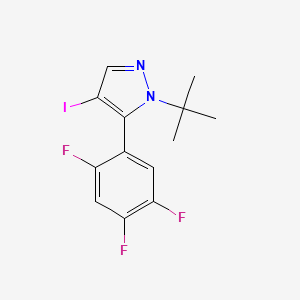
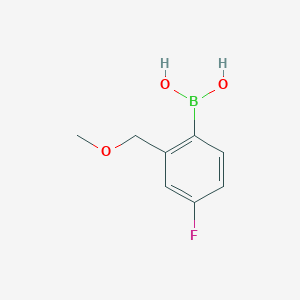
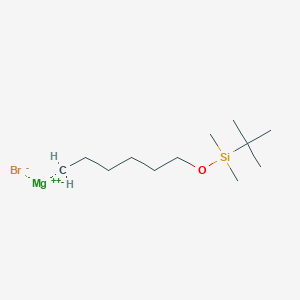
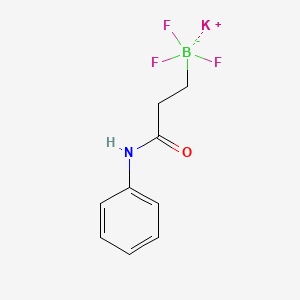
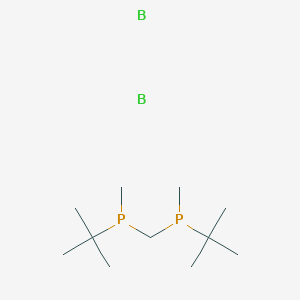
![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)
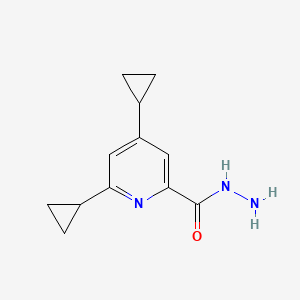
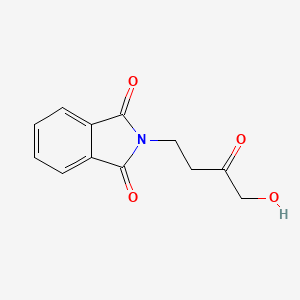
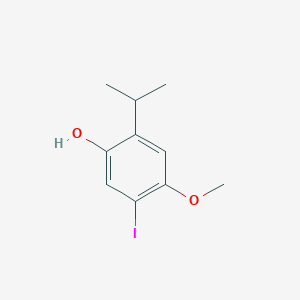
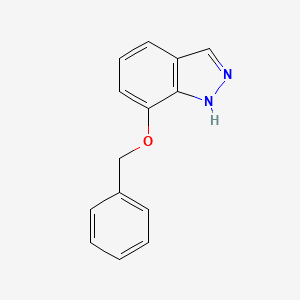
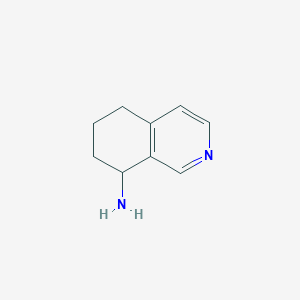
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)